3-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
3-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride is a complex organic compound that features a pyrazole ring substituted with sec-butoxymethyl, difluoromethyl, and sulfonyl chloride groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the sec-Butoxymethyl Group: This step involves the alkylation of the pyrazole ring with sec-butyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Difluoromethyl Group: This can be done using difluoromethylating agents such as difluoromethyl iodide or bromide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates.
Oxidation and Reduction Reactions: The pyrazole ring and other substituents can undergo oxidation or reduction under appropriate conditions.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Hydrolysis Conditions: Aqueous base or acid
Major Products
Sulfonamides: Formed from the reaction with amines
Sulfonate Esters: Formed from the reaction with alcohols
Sulfonothioates: Formed from the reaction with thiols
Scientific Research Applications
3-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The sulfonyl chloride group is particularly reactive and can form covalent bonds with nucleophilic sites in proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonamide
- 3-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonate ester
- 3-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonothioate
Uniqueness
3-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis
Properties
IUPAC Name |
3-(butan-2-yloxymethyl)-1-(difluoromethyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClF2N2O3S/c1-3-6(2)17-5-7-8(18(10,15)16)4-14(13-7)9(11)12/h4,6,9H,3,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVJWYIQZCFAAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=NN(C=C1S(=O)(=O)Cl)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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